Product packaging for Boc-(S)-3-Amino-3-phenylpropanal(Cat. No.:CAS No. 135865-78-0)

Boc-(S)-3-Amino-3-phenylpropanal

Cat. No.: B028695
CAS No.: 135865-78-0
M. Wt: 249.3 g/mol
InChI Key: ZGPCDZZHEWGTEU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Chiral α-Amino Aldehydes in Modern Organic Synthesis

Chiral α-amino aldehydes are highly sought-after intermediates in contemporary organic synthesis. Their importance stems from their ability to serve as precursors to a wide array of valuable, enantiomerically enriched molecules, including amino alcohols, heterocycles, and non-proteinogenic α-amino acids. acs.orguq.edu.au The α-amino carbonyl group is a key feature in many natural products and medicinal agents. acs.org The development of methods to synthesize and utilize these aldehydes with high stereocontrol is a testament to their significance in the field. uq.edu.auacs.org

The inherent instability of some α-amino aldehydes has historically presented a challenge. yorku.ca However, advancements in protective group chemistry have largely overcome these hurdles, enabling their effective use in a variety of synthetic transformations. acs.orgacs.org The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, not only enhances stability but also allows for chemoselective reactions at other sites within the molecule. organic-chemistry.org

The Pivotal Role of Boc-(S)-3-Amino-3-phenylpropanal as a Chiral Synthon in Asymmetric Synthesis

This compound has emerged as a cornerstone in asymmetric synthesis. abacipharma.combldpharm.com Its utility lies in its dual functionality: a protected amine and a reactive aldehyde, positioned with a defined stereochemistry. This arrangement allows for the stereoselective construction of new chiral centers, making it an invaluable tool for the synthesis of complex target molecules.

The Boc protecting group offers robust protection under a wide range of reaction conditions, yet it can be readily removed when desired, adding to the compound's versatility. organic-chemistry.org The phenyl group provides a structural scaffold that can be further functionalized, expanding its synthetic potential. This combination of features makes this compound a preferred building block for the synthesis of various chiral amines, amino alcohols, and other complex organic structures.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 135865-78-0
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Appearance White to off-white solid
Chirality (S)

Historical Perspective on Stereoselective Synthesis of Related Chiral Building Blocks

The journey to the efficient synthesis of chiral building blocks like this compound has been a long and evolving one. Early efforts in stereoselective synthesis were often hampered by low yields and limited stereocontrol. The development of chiral auxiliaries and asymmetric catalysis revolutionized the field, enabling the predictable and efficient synthesis of enantiomerically pure compounds.

For instance, the stereoselective synthesis of related compounds, such as α-amino(phenyl)methyl(phenyl)phosphinic acids, has been achieved using chiral auxiliaries derived from natural products like D-galactosylamine. nih.gov Similarly, the synthesis of chiral furan (B31954) amino acid analogues has been accomplished with high enantiomeric purity starting from simple sugars like D-xylose and D-arabinose. us.es These examples highlight the ingenuity of chemists in harnessing chirality from readily available sources to construct complex, stereodefined molecules.

The development of methods for the stereoselective synthesis of β-homoprolines, another class of valuable chiral building blocks, further underscores the progress in this area. nih.gov These syntheses often rely on the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, demonstrating the power of modern synthetic methodologies to control stereochemistry. nih.gov The historical progression from classical resolution techniques to sophisticated asymmetric transformations has paved the way for the routine accessibility of chiral synthons like this compound, empowering chemists to tackle increasingly complex synthetic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B028695 Boc-(S)-3-Amino-3-phenylpropanal CAS No. 135865-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCDZZHEWGTEU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc S 3 Amino 3 Phenylpropanal

Advanced Strategies for Enantioselective Synthesis

The creation of the single (S)-enantiomer of Boc-3-Amino-3-phenylpropanal is paramount for its application in stereospecific synthesis. Chemists have approached this challenge through asymmetric catalysis, utilization of naturally occurring chiral molecules, and biocatalytic methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For structures related to Boc-(S)-3-Amino-3-phenylpropanal, several catalytic strategies have been explored. These include the enantioselective addition to imines and the asymmetric functionalization of amino acid precursors. nih.govacs.org

Organocatalysis, for instance, has been successfully employed in the enantioselective addition of various nucleophiles to N-Boc-protected imines, which can be precursors to β-amino aldehydes. nih.gov Similarly, chiral metal phosphate (B84403) catalysts have shown high efficiency in asymmetric reactions that could be adapted for building the core structure of the target molecule. researchgate.net The development of phase transfer catalysts, such as those derived from Cinchona alkaloids, provides a practical method for the asymmetric α-alkylation of glycine (B1666218) derivatives to produce unnatural phenylalanine derivatives, which are structurally analogous to the target compound. nih.gov These methods highlight the potential to construct the chiral amine center with high enantioselectivity through carefully designed catalytic systems. nih.govrsc.orgacs.org

Chiral Pool-Based Syntheses (e.g., from Phenylalanine derivatives)

The most direct and widely used method for synthesizing this compound is a chiral pool approach starting from the readily available and inexpensive amino acid, L-Phenylalanine ((S)-Phenylalanine). baranlab.org This strategy leverages the inherent stereochemistry of the starting material to ensure the final product has the desired (S)-configuration.

The synthesis involves a sequence of well-established reactions:

N-Protection: The amino group of L-Phenylalanine is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orgsigmaaldrich.com The Boc group is crucial as it prevents side reactions in subsequent steps and is stable under the reduction conditions but can be removed under mild acidic conditions.

Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-L-phenylalanine is reduced to a primary alcohol to form N-Boc-(S)-3-Amino-3-phenylpropan-1-ol, also known as N-Boc-L-phenylalaninol. This reduction can be accomplished using reagents like sodium borohydride (B1222165) in the presence of lithium chloride or by forming a mixed anhydride (B1165640) or Weinreb amide followed by reduction. chemicalbook.comresearchgate.net

Alcohol Oxidation: The final step is the mild oxidation of the primary alcohol to the desired aldehyde, this compound. This transformation is detailed in section 2.2.1.

Table 1: Chiral Pool Synthesis Pathway from L-Phenylalanine

Step Reaction Starting Material Key Reagent(s) Product
1 Boc-Protection L-Phenylalanine Di-tert-butyl dicarbonate N-Boc-L-phenylalanine
2 Reduction N-Boc-L-phenylalanine Sodium borohydride/LiCl N-Boc-L-phenylalaninol
3 Oxidation N-Boc-L-phenylalaninol Dess-Martin periodinane This compound

Biocatalytic Routes and Enzymatic Resolution (for related structures)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and enantioselectivity. For the synthesis of chiral amines and amino alcohols related to this compound, several enzymatic approaches are noteworthy.

Transaminases (TAs): These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A transaminase could potentially be used to convert a corresponding β-keto ester or ketone precursor into the chiral amine with high enantiomeric excess. Strategies often involve coupling the reaction with a decarboxylase to shift the equilibrium and drive the reaction to completion. mdpi.com

Amino Acid Dehydrogenases (AADHs) and Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases have been developed for the reductive amination of keto acids and hydroxy ketones to produce chiral amino acids and amino alcohols. mdpi.comnih.gov These enzymes could be applied to synthesize the chiral amino alcohol precursor from a suitable keto alcohol.

Lipases: Lipases are frequently used for the kinetic resolution of racemic mixtures. For example, a racemic ester precursor of β-phenylalanine can be selectively hydrolyzed by a lipase, allowing for the separation of the (R)- and (S)-enantiomers. nih.gov

Phenylalanine Aminomutases (PAMs): These enzymes are involved in the isomerization of α-amino acids to β-amino acids. PAMs could be used to convert α-phenylalanine into β-phenylalanine, which is a close structural analog of the target compound. nih.gov

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on key functional group interconversions, particularly the transformation of a stable precursor into the reactive aldehyde.

Methodologies for the Oxidation of Chiral Amino Alcohols to Aldehyde

The oxidation of the precursor, N-Boc-L-phenylalaninol, to the corresponding aldehyde is a critical step that requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the adjacent chiral center. fiveable.me Several reagents and protocols are suitable for this delicate transformation. solubilityofthings.comimperial.ac.uk

Dess-Martin Periodinane (DMP): This is a highly effective and commonly used reagent for oxidizing primary alcohols to aldehydes with minimal side reactions. The reaction is typically fast and proceeds under neutral conditions at room temperature, which helps preserve the stereochemical integrity of the chiral center. researchgate.net

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). It is performed at low temperatures (typically -78 °C), which effectively suppresses side reactions, including racemization.

Pyridinium Chlorochromate (PCC): PCC is a milder alternative to other chromium-based oxidants and can selectively oxidize primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (B109758). imperial.ac.uk

Table 2: Comparison of Oxidation Methods for Amino Alcohols

Method Oxidizing Agent Typical Conditions Advantages
Dess-Martin Oxidation Dess-Martin Periodinane CH₂Cl₂, Room Temp Mild, neutral pH, high yield, minimal epimerization. researchgate.net
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N CH₂Cl₂, -78 °C Low temperature suppresses side reactions, good for sensitive substrates.
PCC Oxidation Pyridinium Chlorochromate CH₂Cl₂, Room Temp Milder than Jones' reagent, stops at the aldehyde. imperial.ac.uk

Derivatization of Substituted Aminopropionaldehyde Structures

The aldehyde functional group in this compound is reactive and can be used in a variety of subsequent transformations. However, its reactivity can also lead to instability, necessitating protection or immediate use in the next synthetic step.

A common strategy is the protection of the aldehyde as an acetal (B89532), which is stable to many reaction conditions but can be easily removed by acid hydrolysis. fiveable.me A more specialized derivatization involves reacting the amino aldehyde with N-Boc-1,3-aminopropanol to form a stable 3-Boc-(1,3)-oxazinane (Box) derivative. This protecting group masks the aldehyde and is stable under various conditions but can be cleaved with acid to regenerate the aldehyde for subsequent reactions, such as the Pictet-Spengler reaction or the synthesis of imidazolones. researchgate.net

Furthermore, the aldehyde can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. For example, it can be converted into an imine and then reacted with nucleophiles or used in catalytic asymmetric reactions like the aza-benzoin reaction. nih.gov These derivatizations underscore the synthetic utility of this compound as a versatile chiral building block.

Protection and Deprotection Strategies

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups. In the context of this compound synthesis, the tert-butyloxycarbonyl (Boc) group plays a pivotal role in managing the reactivity of the amine functionality.

The Role and Selective Installation of the N-Boc Protecting Group

The N-Boc protecting group is instrumental in the synthesis of this compound for several key reasons. It effectively shields the nucleophilic and basic nitrogen atom of the parent amine, (S)-3-Amino-3-phenylpropanal, preventing unwanted side reactions during subsequent synthetic transformations. The Boc group's steric bulk can also influence the stereochemical outcome of nearby reactions. Its stability under a wide range of reaction conditions, except for strong acids, makes it a robust and reliable choice for multi-step syntheses.

The selective installation of the N-Boc group is typically achieved by reacting the corresponding primary amine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is often carried out in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion. The choice of solvent can vary, with dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being common options. The reaction is generally high-yielding and proceeds under mild conditions, preserving the stereochemical integrity of the chiral center.

Orthogonal Protection in Multi-Step Syntheses

In more complex synthetic routes that may involve this compound as an intermediate, the concept of orthogonal protection is crucial. This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. For instance, while the amine is protected as a Boc-carbamate, a hydroxyl or carboxyl group elsewhere in the molecule could be protected with a group that is stable to the acidic conditions used for Boc deprotection but labile to other reagents.

Common orthogonal partners to the Boc group include silyl (B83357) ethers (e.g., TBDMS, TIPS) for protecting alcohols, which are cleaved by fluoride (B91410) ions, and benzyl (B1604629) or methyl esters for carboxylic acids, which can be removed by hydrogenolysis or saponification, respectively. This orthogonality ensures that one protecting group can be selectively removed without affecting the others, allowing for precise and controlled manipulation of the molecule's functional groups in a stepwise manner.

Advanced Deprotection Methodologies and Considerations

While the standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, several advanced methodologies have been developed to address specific challenges. These can be particularly important when dealing with sensitive substrates where harsh acidic conditions might lead to side reactions or degradation.

Alternative deprotection reagents include:

Milder Acids: Formic acid or a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or diethyl ether) can be effective and are sometimes less harsh than neat TFA.

Lewis Acids: Certain Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or zinc bromide, can facilitate Boc removal under non-protic conditions.

Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent can lead to thermal cleavage of the Boc group, although this is less common due to the potential for side reactions.

A key consideration during deprotection is the potential for side reactions. For example, the tert-butyl cation generated during acidic cleavage can be a reactive electrophile. To prevent this cation from reacting with other nucleophilic sites in the molecule (such as tryptophan or methionine residues in peptide synthesis), a scavenger like triethylsilane or anisole (B1667542) is often added to the reaction mixture. The choice of deprotection conditions must always be tailored to the specific substrate to maximize the yield of the desired amine and minimize byproducts.

Process Optimization in Synthesis

Optimizing synthetic processes is critical for transitioning a laboratory-scale procedure to a large-scale, efficient, and cost-effective manufacturing process. This involves a detailed investigation of all reaction parameters and their impact on the final product.

Investigation of Reaction Parameters for Yield and Selectivity

The yield and stereoselectivity of the reactions leading to this compound are highly dependent on a range of parameters. A systematic investigation of these factors is essential for optimization. Key parameters include:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of byproducts. Finding the optimal temperature is a balance between reaction time and product purity.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria. High concentrations may favor desired product formation but can also lead to solubility issues or increased side reactions.

Stoichiometry of Reagents: The molar ratio of reactants is a critical factor. Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can complicate purification and increase costs.

The table below summarizes the impact of various parameters on the synthesis.

ParameterEffect on YieldEffect on SelectivityConsiderations
Temperature Generally increases with temperature up to a point, then may decrease due to decomposition.Often decreases at higher temperatures as side reactions become more favorable.The optimal temperature balances reaction rate and selectivity.
Concentration Can increase yield by favoring the forward reaction.May have a complex effect; high concentrations can sometimes lead to aggregation or side reactions.Solubility of reactants and products must be considered.
Reagent Stoichiometry Using an excess of one reagent can drive the reaction to completion, increasing yield.Can impact selectivity if the excess reagent participates in side reactions.Cost and ease of purification are important factors.
Catalyst Loading Increases reaction rate, potentially leading to higher throughput and yield in a given time.Can affect selectivity, with optimal loading providing the best balance.Minimizing catalyst usage is key for cost-effectiveness.

Solvent Effects on Stereocontrol and Reaction Efficiency

The choice of solvent is a critical parameter that can profoundly influence both the efficiency and the stereochemical outcome of a reaction. Solvents can affect the solubility of reactants and intermediates, the stability of transition states, and the rate of reaction.

In the synthesis of a chiral molecule like this compound, the solvent can play a direct role in stereocontrol. For instance, the polarity of the solvent can influence the conformational preferences of the substrate and transition states, which in turn can dictate the facial selectivity of a reaction. Aprotic solvents like THF or dichloromethane are often used, but in some cases, protic solvents or solvent mixtures may be beneficial.

The table below outlines the effects of different solvent properties.

Solvent PropertyEffect on Reaction EfficiencyEffect on StereocontrolExample Solvents
Polarity Can significantly affect reaction rates by stabilizing or destabilizing charged intermediates and transition states.Can influence the energy difference between diastereomeric transition states, thus affecting stereoselectivity.Dichloromethane, THF, Acetonitrile
Coordinating Ability Coordinating solvents can interact with metal catalysts or reagents, modifying their reactivity and selectivity.Can block or open coordination sites on a catalyst, directly impacting the stereochemical environment.THF, Diethyl ether
Protic/Aprotic Nature Protic solvents can act as proton donors or acceptors, participating in the reaction mechanism. Aprotic solvents do not.Can influence stereoselectivity through hydrogen bonding interactions with the substrate or catalyst.Methanol (B129727) (protic), Toluene (aprotic)

Through careful selection and optimization of solvents, chemists can enhance reaction rates, improve yields, and achieve high levels of stereocontrol, all of which are essential for the efficient synthesis of this compound.

Catalytic System Development and Ligand Design

The enantioselective synthesis of this compound heavily relies on the strategic development of advanced catalytic systems. A key synthetic route involves the asymmetric hydroformylation of vinylarenes like styrene (B11656), which establishes the chiral center and introduces the aldehyde functionality in a single, atom-economical step. The success of this transformation is dictated by the interplay between the metal center and the chiral ligand. Researchers have explored various transition metals, with rhodium, palladium, and copper emerging as promising candidates, each requiring specifically designed ligands to achieve high levels of regio- and enantioselectivity.

The design of chiral ligands is paramount in controlling the stereochemical outcome of the reaction. These ligands coordinate to the metal center, creating a chiral environment that directs the incoming substrates to react in a specific orientation. Early efforts often involved atropisomeric C2-symmetric ligands like those derived from binaphthyl scaffolds. rsc.org More recent developments focus on creating modular ligands whose electronic and steric properties can be fine-tuned to optimize catalytic performance for specific substrates.

Rhodium-Based Catalytic Systems

Rhodium complexes have been extensively studied for asymmetric hydroformylation. The choice of ligand is critical, with phosphorus-based ligands, particularly phosphites and diphosphines, being common.

Chiral diphosphite ligands derived from carbohydrate backbones, such as glucose and galactose, have been applied in Rh-catalyzed asymmetric hydroformylation of styrene. cjcatal.com In these systems, a synergistic effect between the chirality of the sugar backbone and atropisomeric binaphthyl moieties can be observed. The enantioselectivity is primarily governed by the binaphthyl groups, while the sugar's chirality provides a secondary influence. cjcatal.com For instance, using a ligand synthesized from phenyl-3,6-anhydro-β-D-glucopyranoside and a binaphthyl moiety resulted in moderate enantiomeric excess (41% ee) with a good branched-to-normal aldehyde ratio (74:26). cjcatal.com

Ligands containing sulfur donors have also been explored as alternatives to traditional phosphorus ligands. Rhodium(I) complexes with atropisomeric sulfur ligands like 1,1'-binaphthalene-2,2'-dithiol (binas) or its dimethyl sulfide (B99878) derivative (Me2binas) are effective catalysts for the highly regioselective hydroformylation of styrene. rsc.orgrsc.org These systems can operate efficiently even without additional phosphorus ligands, which is a notable finding. rsc.org While the enantioselectivity achieved with these early sulfur-based ligands was modest (up to 15% ee), it was comparable to some biphosphine ligands of the era and highlighted the potential of heteroatoms other than phosphorus in ligand design. rsc.org

The table below summarizes the performance of selected rhodium-based catalytic systems in the hydroformylation of styrene.

Table 1: Performance of Rhodium-Based Catalysts in Styrene Hydroformylation

Ligand Catalyst System Branched:Normal Ratio Enantiomeric Excess (ee) Source(s)
Pyranoside Diphosphite (L4) Rh(I) Complex 74:26 41% cjcatal.com
(R)-Me2binas [Rh(µ-OMe)(cod)]2 >98:2 15% rsc.org

Palladium-Based Catalytic Systems

Palladium catalysis offers an alternative pathway for the functionalization of vinylarenes. Asymmetric palladium-catalyzed hydroarylation reactions can produce chiral diarylmethine products, and developments in this area inform the synthesis of related chiral structures. nih.gov A key challenge in some palladium-catalyzed oxidation reactions is the stability of ligands, which has historically limited the use of common phosphorus-based ligands. nih.gov

More recently, ligand-controlled regiodivergent hydrophosphorylation of styrenes using palladium catalysis has demonstrated the power of sophisticated ligand design. nih.gov By simply switching the ligand, the reaction can be directed to yield either the branched (Markovnikov) or linear (anti-Markovnikov) product with high regio- and enantioselectivity. While not a direct synthesis of the target aldehyde, this work underscores how modern ligand design can overcome fundamental selectivity challenges. The use of a PC-Phos ligand, for example, facilitated the synthesis of alkyl phosphorus compounds with up to >95:5 regiomeric ratio and 92% ee. nih.gov Mechanistic studies in these systems have highlighted the importance of noncovalent interactions, such as hydrogen bonding between the substrate and the ligand, in determining the reaction's outcome. nih.gov

Copper-Hydride Catalysis

A significant advancement is the use of copper hydride (CuH) catalysis for the formal hydroformylation of vinylarenes. nih.gov This method provides access to highly enantioenriched α-aryl acetal products, which can be readily converted to the corresponding aldehydes. A key feature of this system is the use of a mild Lewis acid, zinc triflate, which promotes the formation of a reactive oxocarbenium electrophile from an orthoester. nih.gov

The proposed catalytic cycle involves the enantioselective hydrocupration of the vinyl arene to generate a copper-alkyl intermediate. nih.gov This intermediate then reacts stereospecifically with the oxocarbenium ion. This approach has proven tolerant of various functional groups and heterocycles, consistently delivering high levels of enantioselectivity. nih.gov

The table below shows results from a CuH-catalyzed formal hydroformylation of a styrene derivative.

Table 2: Performance of CuH-Catalyzed Formal Hydroformylation

Ligand Type Catalyst System Product Type Yield Enantiomeric Excess (ee) Source(s)

The continuous evolution of catalytic systems, from exploring new metal-ligand combinations to understanding subtle mechanistic details, is crucial for the efficient and selective synthesis of valuable chiral building blocks like this compound.

Stereochemical Control and Analysis

Principles of Enantioselectivity and Diastereoselectivity in Transformations of Boc-(S)-3-Amino-3-phenylpropanal

In transformations involving the aldehyde functionality of this compound, the primary focus is on diastereoselectivity. The goal is to control the formation of a new stereocenter at C2 relative to the existing (S)-configuration at C3. The stereochemical outcome of nucleophilic additions to the carbonyl group is primarily dictated by the interplay between two competing stereoelectronic models: the Felkin-Anh model and the Cram-chelation model.

Felkin-Anh Model (Non-chelation control): This model is typically favored in the absence of strongly chelating metals. It predicts the stereochemical outcome by considering the steric hindrance around the carbonyl group. The largest substituent at the α-carbon (in this case, the C3 position) orients itself perpendicular to the carbonyl bond to minimize steric strain. For this compound, the bulky Boc-NH-phenylmethyl group is considered the "large" substituent. The nucleophile then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). This generally leads to the formation of the anti-diastereomer.

Cram-Chelation Model (Chelation control): This model becomes dominant when a Lewis acid capable of chelation (e.g., MgBr₂, ZnBr₂, TiCl₄) is present in the reaction. The Lewis acid coordinates to both the aldehyde's carbonyl oxygen and the oxygen of the Boc group's carbonyl. This coordination locks the molecule into a rigid five-membered ring intermediate. The conformation is now fixed, and the nucleophile is directed to attack from the less hindered face of this chelated complex, which is opposite to the face predicted by the Felkin-Anh model. This pathway typically results in the formation of the syn-diastereomer.

The choice of reactants and conditions directly determines which model prevails. For instance, reductions using non-chelating boron-based reagents often yield the anti product under Felkin-Anh control, while reductions with certain aluminum or lithium reagents can favor the syn product via chelation. The balance between these pathways allows for selective synthesis of either the syn or anti diastereomer from the same starting material.

Chiral Induction Mechanisms in Catalytic Reactions

While the inherent stereochemistry of this compound provides a degree of diastereocontrol (substrate control), external chiral catalysts can be employed to enhance this selectivity or even override the substrate's natural preference. These catalysts create a chiral environment around the reacting species, lowering the energy of the transition state for one diastereomer over the other.

Organocatalysis: Chiral secondary amines, such as proline, are effective organocatalysts for reactions of aldehydes. The mechanism involves the formation of a transient chiral enamine intermediate from the reaction between the catalyst and this compound. The stereochemistry of the proline catalyst directs the subsequent nucleophilic attack to a specific face of the enamine, thereby controlling the formation of the new stereocenter with high diastereoselectivity. Similarly, N-Heterocyclic Carbenes (NHCs) can catalyze reactions like benzoin (B196080) or Stetter reactions. The NHC adds to the aldehyde to form a chiral Breslow intermediate, which then dictates the stereochemical course of the subsequent bond formation.

Metal-Based Catalysis: In metal-catalyzed reactions, a chiral ligand coordinates to a metal center to create a chiral Lewis acid. This complex then activates the aldehyde. The steric and electronic properties of the chiral ligand create a highly organized and asymmetric transition state, forcing the nucleophile to approach from a specific trajectory. This method is powerful for achieving high levels of diastereoselectivity that may not be possible through substrate control alone. The choice of metal and the specific design of the chiral ligand are crucial for optimizing the stereochemical outcome.

Advanced Techniques for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

After a stereoselective transformation, accurately determining the product's stereochemical purity is essential. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the products derived from this compound are measured using various advanced analytical techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.

Chiral Stationary Phases (CSPs): Enantiomers can be separated directly on an HPLC column where the stationary phase is itself chiral. Common CSPs are based on cellulose (B213188) or amylose (B160209) derivatives. nih.gov Diastereomers can often be separated on standard achiral stationary phases (like silica (B1680970) gel) because their different shapes lead to different interactions with the stationary phase. oup.com

Chiral Derivatization: For analytes that are difficult to separate on a CSP or lack a UV chromophore, they can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers can then be easily separated and quantified on a standard achiral HPLC column. oup.comwikipedia.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining stereochemical purity.

Direct Analysis: For diastereomeric mixtures, the signals for each diastereomer will appear at slightly different chemical shifts in a standard ¹H or ¹³C NMR spectrum. The ratio of the integrals of these distinct peaks directly provides the diastereomeric ratio (dr).

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric excess (ee) of a chiral product, the mixture of enantiomers is reacted with a single enantiomer of a CDA, such as Mosher's acid, to form a mixture of diastereomers. frontiersin.org These diastereomers will have distinct signals in the ¹H, ¹⁹F, or ³¹P NMR spectrum, allowing for quantification of the original ee. frontiersin.org

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample. acs.orgbath.ac.uk The CSA forms transient, weak diastereomeric complexes with each enantiomer of the analyte. bath.ac.uk This interaction causes the NMR signals for the two enantiomers to split into two distinct peaks, the integration of which reveals the ee. acs.org This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. bath.ac.uk

Fluorescence Spectroscopy: This is a highly sensitive method amenable to high-throughput screening. nih.gov The chiral analyte (such as an amino alcohol product) is mixed with a fluorescent sensor system, often involving the self-assembly of a chiral dye and a boronic acid. nih.gov The two enantiomers of the analyte will form diastereomeric complexes that exhibit different fluorescence intensities or wavelengths. nih.gov The resulting fluorescence signal can be correlated to the enantiomeric excess with high accuracy, requiring only minute amounts of sample. nih.gov

TechniquePrincipleAnalyzesAdvantagesDisadvantages
Chiral HPLCDifferential interaction of stereoisomers with a chiral stationary phase.ee, drHigh accuracy, direct separation. nih.govRequires specialized, expensive columns; method development can be time-consuming. wikipedia.org
NMR with Chiral Derivatizing Agents (CDAs)Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR. frontiersin.orgeeWidely accessible, robust. frontiersin.orgRequires chemical modification, potential for kinetic resolution, CDA must be pure.
NMR with Chiral Solvating Agents (CSAs)Non-covalent, transient formation of diastereomeric complexes with distinct NMR signals. bath.ac.ukeeNon-destructive, simple sample preparation. bath.ac.ukSignal separation (Δδ) can be small; solvent and temperature dependent.
Fluorescence SpectroscopyFormation of diastereomeric complexes with a fluorescent sensor, leading to differential emission. nih.govee, drExtremely sensitive, high-throughput capability. nih.govRequires specific sensor systems for different analyte classes.

Reactivity and Synthetic Transformations

Reactions at the Aldehyde Functionality

The aldehyde group is a key site for various carbon-carbon bond-forming reactions and reductions, enabling the extension of the carbon chain and the introduction of new functional groups with stereocontrol.

The aldehyde functionality of N-Boc-β-amino aldehydes readily participates in stereoselective aldol (B89426) additions. These reactions, often catalyzed by organocatalysts or mediated by metal enolates, proceed through the formation of an enamine or enolate intermediate which then attacks the aldehyde. The inherent chirality of Boc-(S)-3-Amino-3-phenylpropanal can influence the stereochemical outcome of the newly formed stereocenters.

In a typical scenario, the reaction of an N,N-dibenzylamino aldehyde with a lithium enolate of γ-butyrolactone has been shown to produce the anti-anti adduct as the major product. aalto.fi While additions to carbamate-protected amino aldehydes generally show lower diastereoselectivity, the choice of the protecting group and reaction conditions is crucial. aalto.fi The Boc group is often preferred over the Cbz group in reactions involving organolithium or Grignard reagents due to its greater stability. aalto.fi

Mimicking enzymatic processes, direct asymmetric aldol reactions of glycinates with aldehydes have been achieved using chiral pyridoxal (B1214274) catalysts, highlighting the potential for highly controlled C-C bond formation. rsc.org Such biomimetic approaches could be applied to aldehydes like this compound to access complex chiral β-hydroxy-α-amino acid derivatives. rsc.org

Table 1: Representative Stereoselective Aldol-Type Reactions with N-Protected Amino Aldehydes

Aldehyde Substrate Reagent/Catalyst Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
N,N-Dibenzylamino aldehyde Lithium enolate of γ-butyrolactone anti-anti adduct Major product -
N-Bn,N-Ts protected valinal Silyl (B83357) enol ether, Lewis acid anti-adduct High -
Glycinate Schiff base Chiral phase-transfer catalyst β-Hydroxy-α-amino acid ester up to >20:1 up to 99%

This table presents representative data for analogous systems to illustrate the potential reactivity of this compound.

This compound can act as a nucleophile in Michael additions, typically after conversion to an enamine intermediate. This strategy is widely used in organocatalysis to form carbon-carbon bonds in a conjugate fashion. Chiral secondary amines are often used as catalysts to generate the enamine and control the stereochemistry of the addition to α,β-unsaturated carbonyl compounds or nitroalkenes. nih.govnih.gov

The organocatalytic Michael addition of aldehydes to nitroalkenes is a powerful method for synthesizing valuable γ-nitrobutanals, which are precursors to γ-amino acids. nih.gov The use of a chiral pyrrolidine (B122466) catalyst in conjunction with an acidic co-catalyst can promote the Michael addition of aldehydes to nitroethylene (B32686) with high enantioselectivity. nih.gov Similarly, the addition of aldehydes to β-nitroacroleine dimethyl acetal (B89532), catalyzed by a chiral β-amino alcohol, proceeds with excellent yields and high stereoselectivities. nih.gov

Table 2: Organocatalytic Asymmetric Michael Addition of Aldehydes

Aldehyde Michael Acceptor Catalyst Co-catalyst Yield (%) ee (%)
n-Pentanal Nitroethylene Chiral Pyrrolidine (5 mol%) Acetic Acid (200 mol%) 95 >95
Propanal β-Nitroacroleine dimethyl acetal L-Prolinol - High High
Isobutyraldehyde trans-β-Nitrostyrene (R,R)-DPEN-thiourea - 94-99 97-99 (syn)

This table illustrates the general conditions and outcomes for organocatalytic Michael additions involving aldehydes, which are applicable to this compound.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding the corresponding chiral N-Boc-protected amino alcohol, (S)-N-Boc-3-amino-3-phenylpropan-1-ol. This transformation is a key step in the synthesis of many biologically active molecules and chiral ligands. researchgate.net

A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. harvard.edu This reagent is chemoselective for aldehydes and ketones, leaving other functional groups like the Boc-carbamate and esters intact. harvard.edu For instance, the reduction of N-protected α-amino acids to chiral β-amino alcohols can be readily achieved using NaBH₄. researchgate.net A combination of NaBH₄ and boron trifluoride-etherate has also been reported for the efficient reduction of α-amino acids to their corresponding chiral amino alcohols in high yields and purity. tsijournals.com The synthesis of (S)-3-amino-3-phenylpropan-1-ol has been documented, often starting from the corresponding amino acid or its derivatives. google.comtcichemicals.com

Table 3: Reduction of N-Protected Amino Aldehydes and Acids

Substrate Reducing Agent Solvent Product Yield (%)
N-Protected α-amino acid NaBH₄ / I₂ THF β-Amino alcohol 80-98
N-Protected α-amino acid NaBH₄ / BF₃·Et₂O THF Chiral amino alcohol High
DL-3-amino-3-phenylpropionic acid Borane THF DL-3-amino-3-phenylpropan-1-ol -

This table provides examples of reduction methods applicable to this compound to form the corresponding chiral amino alcohol.

The aldehyde functionality of this compound can react with primary amines to form imines (Schiff bases) or with secondary amines to generate enamines. wikipedia.orgyoutube.com These reactions are typically reversible and acid-catalyzed. wikipedia.org

Imines are important intermediates in various biological and synthetic pathways. wikipedia.org They can be further reduced to secondary amines or attacked by nucleophiles. Enamines, on the other hand, are key intermediates in organocatalysis, where they act as nucleophiles in reactions such as aldol additions and Michael additions. acs.orgnih.govyoutube.com The formation of an enamine from an aldehyde and a chiral secondary amine catalyst is the first step in many enantioselective transformations. youtube.com The subsequent reaction of the enamine with an electrophile leads to the formation of a new stereocenter with a high degree of stereocontrol. youtube.com After the reaction, the enamine is hydrolyzed back to the aldehyde product, and the chiral amine catalyst is regenerated.

Transformations Involving the N-Boc Protected Amine

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be selectively removed to reveal the primary amine for further functionalization.

The N-Boc group is a widely used amine protecting group due to its stability to nucleophiles and bases. organic-chemistry.org It is, however, readily cleaved under acidic conditions. fishersci.co.uk Trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in an organic solvent are commonly used for this deprotection. fishersci.co.ukmasterorganicchemistry.com More recently, greener methods using protic ionic liquids or even catalyst-free conditions in hot water have been developed. researchgate.netsemanticscholar.org Thermal deprotection in continuous flow has also been shown to be effective, sometimes allowing for selective deprotection based on the amine's environment. nih.gov

Once the Boc group is removed, the resulting free amine in (S)-3-amino-3-phenylpropanal can undergo a variety of reactions. For example, if a suitable electrophile is present within the molecule, intramolecular cyclization can occur. stackexchange.com The deprotected amine can also be acylated, alkylated, or used in the formation of various heterocyclic structures. This subsequent reactivity makes this compound a versatile precursor for a wide range of nitrogen-containing compounds.

Reactivity of the Phenyl Group

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is directed by the activating and directing effects of the substituent already on the ring, which in this case is the 3-(Boc-amino)propanal side chain. This alkylamine-derived group is considered an activating group and an ortho, para-director. masterorganicchemistry.com

The electron-donating nature of the alkyl group increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. youtube.com The directing effect arises from the ability of the substituent to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the substituent, which provides stabilization. In contrast, meta attack does not allow for this direct stabilization. masterorganicchemistry.com

However, the steric bulk of the 3-(Boc-amino)propanal side chain may influence the ratio of ortho to para products. Due to significant steric hindrance at the ortho positions, the para product is often favored and may be formed exclusively.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile (E+)ReagentsPredicted Major Product
Nitration NO₂⁺HNO₃, H₂SO₄para-Nitro derivative
Halogenation Br⁺ / Cl⁺Br₂/FeBr₃ or Cl₂/AlCl₃para-Bromo or para-Chloro derivative
Sulfonation SO₃Fuming H₂SO₄para-Sulfonic acid derivative
Friedel-Crafts Alkylation R⁺R-Cl, AlCl₃para-Alkyl derivative (prone to rearrangement)
Friedel-Crafts Acylation RC=O⁺R-COCl, AlCl₃para-Acyl derivative

Cascade and Multicomponent Reactions Utilizing this compound

The dual functionality of this compound makes it an excellent substrate for cascade (or tandem) and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials. researchgate.netrsc.org These reactions are highly efficient as they avoid the isolation and purification of intermediates. rsc.org

In a typical cascade sequence involving this molecule, the aldehyde would react first with a nucleophile. Following this initial step, the Boc-protecting group can be removed under acidic conditions to liberate the amine. This newly freed amine can then participate in an intramolecular reaction, leading to the formation of a heterocyclic ring system.

A notable example is the use of analogous N-Boc protected amino aldehydes in Pictet-Spengler-type reactions. researchgate.net In this scenario, the aldehyde first forms a urea (B33335) linkage with an amino acid or peptide. Subsequent acid treatment removes the Boc group, and the resulting aldehyde forms a cyclic N-carbamoyliminium ion, which can then undergo cyclization, such as a Pictet-Spengler reaction, with an appropriate nucleophile to generate complex polycyclic structures. researchgate.net

Multicomponent reactions, such as the Strecker reaction to form α-amino nitriles or the Hantzsch pyridine (B92270) synthesis, could also potentially utilize this compound as one of the key components, leveraging the reactivity of its aldehyde group. nih.gov Enzymatic cascades have also been developed to synthesize chiral amines and amino acid derivatives, demonstrating the power of sequential reactions. researchgate.netmdpi.combiorxiv.org

Table 3: Potential Cascade/Multicomponent Applications

Reaction TypeKey Reactive SitesPotential Product Scaffold
Intramolecular Cyclization Aldehyde, Amine (after deprotection)Substituted piperidines, Tetrahydroisoquinolines
Pictet-Spengler Type Cascade Aldehyde, Amine (as iminium ion)Tetrahydro-β-carbolines, Imidazolones
Multicomponent Reactions (e.g., Ugi, Passerini) AldehydeHighly substituted acyclic structures

Applications As a Chiral Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

Boc-(S)-3-Amino-3-phenylpropanal is a key intermediate in the development of numerous pharmaceutical compounds. chemimpex.comchemimpex.com Its structural features allow for its incorporation into a variety of bioactive molecules, contributing to their therapeutic efficacy. chemimpex.com

This compound and its derivatives are instrumental in the synthesis of statine (B554654) and its analogues. Statine, a non-proteinogenic amino acid, is a core component of pepstatin, a potent inhibitor of aspartic proteases, including HIV protease. researchgate.netaatbio.comresearchgate.net The synthesis of statine often involves the use of chiral building blocks to establish the correct stereochemistry, which is crucial for inhibitory activity. researchgate.netresearchgate.net The aldehyde functionality of this compound can be elaborated to construct the characteristic β-hydroxy-γ-amino acid structure of statine. researchgate.net The development of HIV protease inhibitors often involves the use of such chiral intermediates to create pseudosymmetric dipeptide isosteres that mimic the natural substrate of the enzyme. nih.gov

β-amino acids are crucial components in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like sitagliptin, which are used to treat type 2 diabetes. nih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a role in regulating blood sugar levels. nih.gov this compound serves as a valuable precursor for the synthesis of the β-amino acid core of these inhibitors. nih.gov The synthesis of sitagliptin, for example, relies on the stereoselective synthesis of a β-amino acid derivative. nih.gov

The versatility of this compound extends to the synthesis of a broad range of nitrogen-containing bioactive molecules and natural products. rsc.orgnih.govresearchgate.net Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, exhibiting a wide array of biological activities. rsc.orgnih.gov The aldehyde and protected amine functionalities of this compound allow for its use in various cyclization and condensation reactions to form these heterocyclic systems. mdpi.commdpi.com Furthermore, β-amino acids derived from this building block are essential for creating peptidomimetics with enhanced stability and oral bioavailability. nih.gov

Chiral Ligand and Organocatalyst Development

The chiral nature of this compound and its derivatives makes them attractive candidates for the development of chiral ligands and organocatalysts. researchgate.netmdpi.com Chiral ligands are crucial for asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.com Amino acids and their derivatives can coordinate with metal centers to form chiral catalysts that can induce high levels of stereoselectivity in a variety of chemical transformations. researchgate.netmdpi.com For instance, N-protected amino acids have been successfully employed as chiral ligands in enantioselective addition reactions. researchgate.net

Construction of Complex Peptidomimetics and Macrocycles

This compound is a valuable building block for the construction of peptidomimetics and macrocycles. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. nih.gov The β-amino acid structure that can be derived from this compound is a key component of many peptidomimetics. nih.gov Macrocycles, large cyclic molecules, are also an important class of therapeutic agents, and the functionalities present in this building block can be utilized in macrocyclization strategies.

Development of Novel Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. this compound and its derivatives have the potential to be used in the development of novel chiral auxiliaries and reagents. The chiral center of the molecule can be used to control the stereochemistry of reactions at other sites in the molecule. For example, chiral amino alcohols, which can be synthesized from compounds like this compound, are important chiral auxiliaries.

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms in Transformations Involving Boc-(S)-3-Amino-3-phenylpropanal

This compound is a versatile substrate in a variety of carbon-carbon bond-forming reactions and heterocyclic syntheses. Mechanistic studies, often supported by computational analysis, have shed light on its role in these transformations.

A notable example is the Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles. In this reaction, this compound (also referred to as N-Boc-phenylalaninal) reacts with a 1,3-dicarbonyl compound like acetylacetone. nih.govacs.org The proposed mechanism, analogous to a Knorr pyrrole (B145914) synthesis, likely involves initial Zr(IV) Lewis acid activation of the aldehyde, followed by nucleophilic attack from the enol of acetylacetone. A subsequent cascade of condensation and cyclization steps, driven by the formation of a stable aromatic pyrrole ring, completes the sequence. The reaction proceeds efficiently, with Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) proving to be a superior catalyst for this transformation, affording the desired pyrrole product in high yield. nih.gov

Another well-studied transformation is the N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction between an α-amino aldehyde like this compound and furfural (B47365). nsf.gov The mechanism, investigated via Density Functional Theory (DFT), begins with the NHC catalyst attacking furfural to form the key nucleophilic Breslow intermediate. This intermediate then attacks the aldehyde group of this compound. nsf.gov This step is crucial for determining the stereochemical outcome of the reaction. The resulting adduct then undergoes proton transfer and elimination of the NHC catalyst to yield the final cross-benzoin product.

The compound also participates in diastereoselective Pictet-Spengler reactions, a powerful method for synthesizing β-carboline and isoquinoline (B145761) alkaloids. youtube.comnih.gov In these reactions, the aldehyde condenses with a nucleophile such as tryptamine, followed by an acid-catalyzed intramolecular electrophilic substitution to form the cyclic product. The stereochemistry of the starting aldehyde directly influences the configuration of the newly formed stereocenter in the product.

Transition State Analysis and Reaction Pathways

Transition state analysis provides a deeper understanding of reaction kinetics and selectivity. For reactions involving this compound, computational modeling has been instrumental in visualizing and quantifying the energetic barriers of competing reaction pathways.

In the NHC-catalyzed cross-benzoin reaction, DFT calculations have shown that the nucleophilic attack of the Breslow intermediate on the aldehyde is the rate-determining step for the formation of the minor (syn) product. mdpi.com The transition states leading to the major (anti) and minor (syn) diastereomers have been modeled. The analysis reveals that the transition state leading to the anti product is significantly lower in energy, explaining the observed diastereoselectivity. nsf.govmdpi.com This energy difference is attributed to specific non-covalent interactions that stabilize the favored transition state structure.

Role of Stereoelectronic Effects and Non-Covalent Interactions in Stereocontrol

The stereochemical outcome of reactions involving this compound is heavily influenced by a combination of steric hindrance, stereoelectronic effects, and subtle non-covalent interactions. The bulky Boc group and phenyl ring create a defined chiral environment around the reactive aldehyde.

A critical factor in controlling the diastereoselectivity of the cross-benzoin reaction is an intramolecular hydrogen bond between the N-H proton of the carbamate (B1207046) and the aldehyde's carbonyl oxygen. nsf.govmdpi.com This interaction locks the aldehyde into a specific conformation. According to the Felkin-Anh model, the incoming nucleophile (the Breslow intermediate) preferentially attacks from the face opposite the largest substituent (the phenyl group), and the conformation stabilized by the hydrogen bond places the benzyl (B1604629) group anti to the approaching nucleophile in the favored transition state. mdpi.com This leads to the anti product. The calculated distance of this hydrogen bond in the key transition state is approximately 2.12 Å. mdpi.com When this hydrogen-bonding capability is removed (e.g., by replacing the N-H with an N-benzyl group), the stereoselectivity switches, favoring the syn product, underscoring the critical role of this non-covalent interaction. mdpi.com

However, stereocontrol is not always achieved. In certain isocyanide-based multicomponent reactions, the use of N-Boc-phenylalaninal results in a non-stereoselective addition, whereas a related N,N-dibenzylphenylalaninal gives high diastereoselectivity. This highlights the nuanced balance of forces, where the specific combination of reactants and the absence of strong directing interactions can lead to a loss of stereocontrol.

Advanced Spectroscopic and Kinetic Investigations of Intermediates

The direct observation of transient intermediates is crucial for validating proposed reaction mechanisms. Techniques like in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy under reaction conditions, are powerful tools for this purpose. mdpi.comrsc.org These methods can provide real-time information on the formation and decay of species, active sites on catalysts, and the influence of the reaction environment. youtube.commdpi.com

For transformations involving this compound, detailed experimental kinetic and spectroscopic studies on reaction intermediates are not widely documented in the literature. Much of the mechanistic understanding is inferred from final product analysis and computational modeling.

Theoretically, in-situ IR spectroscopy could be employed to monitor the carbonyl stretch of the aldehyde starting material (~1720-1740 cm⁻¹) and its disappearance, along with the appearance of new vibrational modes corresponding to intermediates. youtube.com For example, in the cross-benzoin reaction, the formation of the tetrahedral intermediate would be accompanied by the loss of the aldehyde C=O signal and the appearance of O-H stretching frequencies. Modulation Excitation Spectroscopy (MES) coupled with phase-sensitive detection is an advanced technique that could help distinguish the spectral features of short-lived reactive intermediates from those of more abundant, but inactive, spectator species. Similarly, rapid-injection NMR or stopped-flow techniques could, in principle, be used to obtain kinetic data on the elementary steps of these reactions.

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying the intricacies of organic reactions, providing insights that are often inaccessible through experimental means alone.

DFT calculations have been successfully applied to understand the structure and reactivity of this compound in various reactions. As detailed previously, DFT has been used to map the entire free energy profile of the NHC-catalyzed cross-benzoin reaction. nsf.govmdpi.com These calculations accurately predicted that the anti product is both kinetically and thermodynamically favored, which aligns with experimental observations. mdpi.com

The table below summarizes the key computational findings for the cross-benzoin reaction between a furfural-derived Breslow intermediate and various N-Boc-α-amino aldehydes, including N-Boc-phenylalaninal. The data highlight how the energetic differences between competing transition states and final products dictate the reaction's diastereoselectivity.

Table 1: DFT-Calculated Relative Free Energy Differences for the Cross-Benzoin Reaction. mdpi.com A negative value indicates that the anti product/transition state is more stable. ΔΔG‡ is the difference in the free energy of activation, and ΔΔG_rxn is the difference in the free energy of reaction.

DFT has also been used to propose a chair-like, six-membered transition state as the key to stereoselectivity in the synthesis of sulfinyl imines from the aldehyde, further demonstrating its predictive power. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of stereochemistry, MD is particularly useful for investigating chiral recognition phenomena, such as the interaction between a chiral molecule and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral catalyst). nih.govnih.gov By simulating the dynamic interactions, including hydrogen bonds, salt bridges, and π-π stacking, MD can elucidate why one enantiomer or diastereomer binds more strongly than another. nih.govresearchgate.net

While MD simulations are a potent tool, specific studies applying this technique to the chiral recognition of this compound are not extensively available in the reviewed literature. However, one can outline how such a study would be conducted.

A hypothetical MD simulation to study the chiral recognition of this compound by a chiral catalyst would involve:

System Setup: Building a simulation box containing the chiral catalyst, the (S)- and (R)-enantiomers of the aldehyde, and explicit solvent molecules to create a realistic environment.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow for thorough sampling of the possible binding conformations between the aldehyde and the catalyst.

Analysis: Analyzing the trajectories to identify the most stable binding modes for each enantiomer. Key interactions, such as hydrogen bonds or hydrophobic contacts, would be quantified. By calculating the binding free energy for the diastereomeric complexes (catalyst-(S)-aldehyde vs. catalyst-(R)-aldehyde), one could predict the enantioselectivity of the catalyst. This approach provides a dynamic picture that complements the static view from DFT calculations of transition states. nih.gov

Table of Compounds

In Silico Screening and Design of Catalytic Systems

The asymmetric synthesis of chiral β-amino aldehydes, such as this compound, is a pivotal transformation in organic chemistry, providing valuable building blocks for pharmaceuticals and biologically active compounds. The development of efficient catalytic systems for these reactions is crucial, and in recent years, in silico screening and computational design have emerged as powerful tools to accelerate catalyst discovery and optimization. nih.gov These computational approaches offer profound insights into reaction mechanisms and the origins of stereoselectivity, guiding the rational design of novel and more effective organocatalysts. nih.govnih.gov

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of organocatalytic reactions, such as the proline-catalyzed Mannich reaction, a key method for synthesizing β-amino aldehydes. researchgate.netnih.gov These investigations analyze the transition state structures of the carbon-carbon bond-forming step, which is crucial for determining the stereochemical outcome of the reaction. nih.govnih.gov By understanding the intricate network of non-covalent interactions, such as hydrogen bonds and steric repulsions between the catalyst, the aldehyde, and the imine, researchers can predict which catalyst will favor the formation of the desired stereoisomer. nih.gov

A significant success of computational design in this field was the development of a catalyst for the anti-selective Mannich reaction, based on the mechanistic understanding of the syn-selective proline-catalyzed reaction. nih.gov This demonstrates the predictive power of computational chemistry in designing catalysts with tailored selectivity. The general principles derived from these studies are directly applicable to the synthesis of specific targets like this compound.

Detailed Research Findings

Computational studies have revealed several key factors that govern the stereoselectivity of organocatalyzed Mannich reactions:

Catalyst Conformation: The rigid structure of catalysts like proline and its derivatives plays a critical role in pre-organizing the transition state to favor a specific stereochemical pathway. researchgate.net

Hydrogen Bonding: The carboxylic acid group of amino acid-based catalysts is often involved in a hydrogen-bonding network that activates the imine electrophile and directs the facial attack of the enamine nucleophile. nih.govacs.org

Steric Effects: Substituents on the catalyst, the aldehyde, and the imine can lead to steric repulsions in the transition state, disfavoring the formation of one stereoisomer over another. nih.govfrontiersin.org This is particularly relevant for the synthesis of this compound, where the phenyl group introduces significant steric bulk.

Electronic Effects: The electronic properties of substituents on the aromatic ring of the imine can influence its reactivity and the stability of the transition state. researchgate.net

These insights allow for the in silico screening of virtual libraries of potential catalysts. By calculating the energy barriers for the formation of different stereoisomers for each catalyst, researchers can identify promising candidates for experimental validation.

Data from Computational and Experimental Studies

The following tables present representative data from computational and experimental studies on the design and application of organocatalysts for asymmetric Mannich reactions, which are foundational for the synthesis of compounds like this compound.

Table 1: Computationally Predicted and Experimentally Determined Stereoselectivities for a Designed anti-Mannich Catalyst nih.gov

Aldehyde SubstrateComputationally Predicted anti:syn RatioComputationally Predicted ee (%) (anti)Experimental anti:syn RatioExperimental ee (%) (anti)
Propionaldehyde95:5~9894:6>99
Isobutyraldehyde--98:2>99
n-Butyraldehyde--95:5>99

This table showcases the strong correlation between computational predictions and experimental outcomes in the design of a novel organocatalyst for the anti-selective Mannich reaction.

Table 2: Effect of Catalyst Structure on Enantioselectivity in a Proline-Catalyzed Mannich-Type Reaction acs.org

CatalystSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-ProlineDMSO50>20:194
(S)-ProlineAcetone48>20:196
(S)-Pipecolic AcidDMSO45>20:190

This table illustrates how modifications to the catalyst structure and reaction conditions can influence the yield and stereoselectivity of the Mannich reaction.

The integration of in silico screening and computational design with experimental synthesis provides a powerful and efficient paradigm for the development of catalytic systems for the production of enantiomerically pure compounds such as this compound. This synergy accelerates the discovery process and enables the creation of highly selective and active catalysts. nih.govnih.gov

Future Perspectives and Emerging Research Areas

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes to valuable chiral molecules like Boc-(S)-3-Amino-3-phenylpropanal. Future research will prioritize the replacement of traditional, often hazardous, reagents and solvents with more environmentally benign alternatives.

One of the most promising areas is the advancement of biocatalysis . The use of enzymes, such as transaminases and dehydrogenases, offers a highly selective and efficient means of producing chiral amines and their derivatives under mild reaction conditions. acs.orgdtu.dknih.govnih.gov Engineered amine dehydrogenases, for instance, have shown the potential for the asymmetric reductive amination of keto-precursors to furnish chiral amino alcohols, a class of compounds structurally related to the reduction product of this compound. nih.gov The development of robust and recyclable enzymes will be a key focus, aiming to improve process efficiency and reduce waste. nih.govrsc.orgnih.govresearchgate.net

Furthermore, the exploration of green solvents , such as water or bio-derived solvents, and the implementation of solvent-free reaction conditions will continue to be a major trend. nih.gov These approaches not only reduce the environmental impact but can also simplify product purification processes.

The principles of process intensification , such as the use of continuous flow reactors, are also expected to play a significant role. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up, making it an attractive platform for the sustainable industrial production of chiral aldehydes. acs.org

Exploration of Novel Reactivity and Multi-Component Reactions

This compound, with its dual functionality of a protected amine and a reactive aldehyde, is a prime candidate for the discovery of novel chemical transformations. Future research will likely focus on expanding its synthetic utility beyond its current applications.

A key area of exploration is the development of new multi-component reactions (MCRs) . MCRs, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. The aldehyde functionality of this compound makes it an ideal substrate for reactions like the Mannich reaction, which is a cornerstone in the synthesis of β-amino carbonyl compounds. dtu.dknih.gov Future work will likely involve the design of novel MCRs that exploit the specific stereochemistry of this chiral aldehyde to generate complex, enantiomerically pure molecules of pharmaceutical interest.

The reactivity of the N-Boc protecting group itself is also an area of interest. While primarily used for protection, the Boc group can participate in certain reactions, and understanding this reactivity can lead to novel synthetic strategies. researchgate.netacs.orgorganic-chemistry.orgacs.orgscispace.com

Furthermore, the development of new catalytic systems, including organocatalysts and metal-based catalysts, will continue to unlock new reaction pathways for N-Boc-β-amino aldehydes. nih.govmdpi.comnih.govthieme-connect.dersc.orgrsc.org Chiral aldehyde catalysis, for example, has emerged as a powerful tool for the asymmetric functionalization of amines. nih.govnih.govthieme-connect.de

Expanding Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable precursor for a wide range of biologically active molecules and advanced materials.

In medicinal chemistry , this compound is a key starting material for the synthesis of enantiomerically pure β-amino acids and their derivatives. mdpi.comrsc.orgnih.govacs.org These motifs are found in numerous pharmaceuticals, including antiviral and anticancer agents. nih.gov Future research will likely focus on utilizing this building block to create novel drug candidates with improved efficacy and selectivity. The development of efficient methods to incorporate this chiral fragment into peptides and other complex natural products is also a significant area of interest. nih.gov

While less explored, the application of this compound in materials science holds considerable promise. The aldehyde and protected amine functionalities offer handles for polymerization and modification of material surfaces. For instance, aldehyde-functional monomers can be used as cross-linkable components in the development of novel polymers and coatings. researchgate.net The chiral nature of the molecule could also be exploited to create materials with specific optical or recognition properties. Future research may explore the incorporation of this and similar chiral building blocks into polymers for applications in chiral separations, asymmetric catalysis, and sensing.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of chemical processes involving this compound.

Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions, including stereoselectivity. researchgate.netarxiv.orgnih.govresearchgate.netarxiv.orgarxiv.org By training models on large datasets of known reactions, it is possible to predict the efficiency and enantioselectivity of new transformations. researchgate.netarxiv.orgarxiv.org This predictive power can significantly reduce the number of experiments required to identify optimal reaction conditions for the synthesis and derivatization of this compound. For instance, ML models are being developed to predict the performance of catalysts in asymmetric reactions like the Mannich reaction. researchgate.net

AI can also be employed in the design of novel catalysts and reaction pathways. arxiv.orgazorobotics.comarxiv.org By analyzing the structural features of existing catalysts and their performance, AI algorithms can propose new catalyst structures with enhanced activity and selectivity for specific transformations involving N-Boc-β-amino aldehydes. This data-driven approach has the potential to rapidly advance the development of more efficient and sustainable synthetic methods.

Scale-Up and Process Chemistry Considerations for Industrial Implementation

The successful translation of laboratory-scale syntheses to industrial production requires careful consideration of process chemistry and economics. For this compound, future efforts will focus on developing robust, scalable, and cost-effective manufacturing processes.

Techno-economic analysis will play a vital role in guiding the development of industrial processes. acs.orgdtu.dkresearchgate.netmdpi.comfigshare.com By modeling the costs associated with different synthetic routes and production scales, researchers and engineers can identify the most economically feasible pathways for the large-scale production of this compound. Such analyses will consider factors like raw material costs, catalyst efficiency and recyclability, and energy consumption. acs.orgdtu.dkmdpi.com Case studies on the industrial synthesis of other chiral amines and aldehydes will provide valuable insights and benchmarks for the development of processes for this specific compound. acs.orgdtu.dkacs.org

The table below summarizes some of the key future research directions and their potential impact.

Research AreaFocusPotential Impact
Green Synthesis Biocatalysis, green solvents, process intensification.Reduced environmental impact, improved efficiency, lower costs.
Novel Reactivity Multi-component reactions, new catalytic systems.Access to novel and complex molecules, increased synthetic efficiency.
Applications Medicinal chemistry, materials science.Development of new drugs and advanced functional materials.
AI and Machine Learning Reaction prediction, catalyst design.Accelerated discovery and optimization of synthetic routes.
Scale-Up Process intensification, techno-economic analysis.Cost-effective and sustainable industrial production.

Q & A

Q. What synthetic strategies are critical for introducing Boc protection to the amino group in Boc-(S)-3-Amino-3-phenylpropanal while minimizing racemization?

  • Methodological Answer: To introduce the Boc group, use Boc anhydride (Boc₂O) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). Maintain a low temperature (0–4°C) to reduce racemization. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate) and confirm stereochemical integrity using polarimetry or chiral HPLC. Post-reaction, purify via flash chromatography to isolate the Boc-protected product. Ensure deprotection with TFA or HCl in dioxane does not degrade the aldehyde functionality .

Q. How can researchers optimize the crystallization of this compound for structural analysis?

  • Methodological Answer: Use slow vapor diffusion with solvents like ethyl acetate/hexane or methanol/water to promote crystal growth. Additive screening (e.g., seeding with related Boc-amino acid crystals) can enhance nucleation. Characterize crystals via single-crystal X-ray diffraction (SCXRD) at 100–150 K to minimize thermal motion artifacts. For Boc derivatives, ensure proper cryoprotection (e.g., glycerol) to prevent lattice disruption during data collection .

Q. What analytical techniques are essential for confirming the purity and stereochemistry of this compound?

  • Methodological Answer: Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (220 nm) to assess purity. Confirm stereochemistry via circular dichroism (CD) spectroscopy or by comparing optical rotation values with literature. Validate molecular identity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, noting characteristic Boc-group signals (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can temperature-dependent SCXRD and natural bonding orbital (NBO) analysis resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer: Collect SCXRD datasets at multiple temperatures (e.g., 100 K, 200 K, 298 K) to track conformational changes in the aldehyde and Boc groups. Use NBO analysis (via Gaussian or ORCA software) to quantify intermolecular interactions (e.g., hydrogen bonds between the aldehyde oxygen and water molecules in hydrate crystals). Compare electron density maps and Hirshfeld surfaces to identify temperature-sensitive packing motifs .

Q. What experimental and computational approaches address contradictions between predicted and observed reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer: Perform kinetic studies (e.g., UV-Vis or stopped-flow spectroscopy) to monitor aldehyde reactivity with nucleophiles (e.g., Grignard reagents). Use DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and identify steric hindrance from the Boc group or phenyl ring. Validate with isotopic labeling (e.g., ¹³C-aldehyde) to trace reaction pathways. Cross-reference experimental yields with computed activation energies .

Q. How do solvent polarity and hydrogen-bonding networks influence the self-assembly of this compound in supramolecular systems?

  • Methodological Answer: Screen solvents (DMSO, chloroform, water) to assess aggregation via dynamic light scattering (DLS) or AFM. For crystalline systems, analyze SCXRD data for solvent-inclusive channels or hydrogen-bonding patterns (e.g., C=O···H-N interactions). Use IR spectroscopy to detect solvent-molecule interactions (e.g., shifts in N-H stretching frequencies). Compare with molecular dynamics simulations to predict solvent-driven assembly pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between NMR and X-ray data regarding the conformation of this compound in solution vs. solid state?

  • Methodological Answer: For solution-state analysis, use NOESY NMR to detect through-space correlations between the Boc group and phenyl ring. Compare with solid-state SCXRD torsional angles to identify flexibility. If discrepancies persist, conduct variable-temperature NMR (e.g., 25°C to 60°C) to probe dynamic equilibria. Apply density functional theory (DFT) geometry optimization to model both states and identify energy minima .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-(S)-3-Amino-3-phenylpropanal
Reactant of Route 2
Boc-(S)-3-Amino-3-phenylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.